(2R,3R,4R)-2,3,4-Trihydroxy-5-(trityloxy)pentanal

Catalog No.
S13489334
CAS No.
M.F
C24H24O5
M. Wt
392.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2R,3R,4R)-2,3,4-Trihydroxy-5-(trityloxy)pentanal

Product Name

(2R,3R,4R)-2,3,4-Trihydroxy-5-(trityloxy)pentanal

IUPAC Name

(2R,3R,4R)-2,3,4-trihydroxy-5-trityloxypentanal

Molecular Formula

C24H24O5

Molecular Weight

392.4 g/mol

InChI

InChI=1S/C24H24O5/c25-16-21(26)23(28)22(27)17-29-24(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-16,21-23,26-28H,17H2/t21-,22+,23-/m0/s1

InChI Key

CIHZADLBBUAFTD-ZRBLBEILSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC(C(C(C=O)O)O)O

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@H]([C@H]([C@H](C=O)O)O)O

(2R,3R,4R)-2,3,4-Trihydroxy-5-(trityloxy)pentanal is a carbohydrate derivative with the molecular formula C24H24O5. This compound features three hydroxyl groups and a trityloxy group attached to a pentanal backbone, which contributes to its unique chemical properties and reactivity. The presence of multiple hydroxyl groups makes it a polyol, enhancing its solubility in water and potential applications in various biochemical contexts .

The chemical behavior of (2R,3R,4R)-2,3,4-Trihydroxy-5-(trityloxy)pentanal is largely influenced by its functional groups. Common reactions include:

  • Oxidation: The hydroxyl groups can undergo oxidation to form carbonyl compounds or carboxylic acids.
  • Esterification: The hydroxyl groups can react with acids to form esters, which are important in creating derivatives for pharmaceutical applications.
  • Reduction: The aldehyde functional group can be reduced to form alcohols or other derivatives, affecting the compound's biological activity .

Synthesis of (2R,3R,4R)-2,3,4-Trihydroxy-5-(trityloxy)pentanal typically involves:

  • Starting Materials: Utilizing D-ribose or other pentose sugars as starting materials.
  • Protection of Hydroxyl Groups: The trityl group is introduced through selective protection of hydroxyl groups using trityl chloride in the presence of a base.
  • Functionalization: Subsequent reactions may involve oxidation or further functionalization to achieve the desired trihydroxy structure.
  • Purification: Final purification steps often include chromatography techniques to isolate the target compound from by-products .

(2R,3R,4R)-2,3,4-Trihydroxy-5-(trityloxy)pentanal has potential applications in:

  • Pharmaceuticals: As a precursor for synthesizing bioactive compounds or as an active ingredient due to its antioxidant properties.
  • Biotechnology: In the production of glycosides or as a building block for more complex carbohydrate structures.
  • Food Industry: As a sweetener or stabilizer due to its solubility and sweetness profile .

Interaction studies involving (2R,3R,4R)-2,3,4-Trihydroxy-5-(trityloxy)pentanal focus on its binding affinity with enzymes and receptors. Preliminary data suggest that similar compounds can interact with glycosidases and other carbohydrate-active enzymes. These interactions may influence metabolic pathways and cellular signaling processes . More extensive studies are needed to elucidate specific interactions for this compound.

Several compounds share structural similarities with (2R,3R,4R)-2,3,4-Trihydroxy-5-(trityloxy)pentanal. Below is a comparison highlighting their uniqueness:

Compound NameStructureUnique Features
(2R,3R,4R)-2,3,4-TetrahydroxypentanalC5H10O5Lacks the trityloxy group; simpler structure; found in natural sources like ribose.
5-O-Trityl-D-riboseC15H18O5Similar trityl protection but lacks multiple hydroxyls; used in nucleoside synthesis.
(2S)-2-Hydroxy-3-methylbutanoic acidC5H10O3Contains fewer hydroxyls; involved in metabolic pathways related to amino acids.

The unique combination of three hydroxyl groups and one trityloxy group in (2R,3R,4R)-2,3,4-Trihydroxy-5-(trityloxy)pentanal distinguishes it from these compounds by potentially enhancing its solubility and reactivity in biological systems .

The compound (2R,3R,4R)-2,3,4-Trihydroxy-5-(trityloxy)pentanal is classified under the IUPAC system as (2R,3R,4R)-2,3,4-trihydroxy-5-trityloxypentanal. Its molecular formula, C~24~H~24~O~5~, reflects a pentanal backbone substituted with three hydroxyl groups at positions 2, 3, and 4, and a trityloxy group (-O-Trityl) at position 5. The trityloxy group consists of a triphenylmethyl moiety, which imparts steric bulk and hydrophobicity to the molecule.

The stereochemistry is defined by the R configuration at carbons 2, 3, and 4, ensuring a specific spatial arrangement critical for its reactivity in synthetic applications. The SMILES notation C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC@HO and InChI key CIHZADLBBUAFTD-ZRBLBEILSA-N further delineate its structural uniqueness.

Table 1: Key Structural Features

FeatureDescription
Molecular formulaC~24~H~24~O~5~
Molecular weight392.4 g/mol
Functional groupsAldehyde, three hydroxyls, trityl ether
Stereochemistry(2R,3R,4R) configuration

Historical Evolution in Carbohydrate Chemistry

The development of trityl-based protecting groups in the mid-20th century revolutionized carbohydrate synthesis. Triphenylmethyl chloride (TrCl), first synthesized in 1900, became a cornerstone for introducing acid-labile protecting groups to hydroxyls. The trityl group’s steric bulk enabled selective protection of primary alcohols in sugars, a breakthrough for synthesizing complex oligosaccharides.

(2R,3R,4R)-2,3,4-Trihydroxy-5-(trityloxy)pentanal emerged as a derivative of ribose, where the 5-hydroxyl is shielded by a trityl group to prevent undesired side reactions during glycosylation. This innovation addressed challenges in nucleotide and glycoconjugate synthesis, where regioselective protection is paramount.

Academic Significance in Synthetic Organic Chemistry

The compound’s academic value lies in its dual functionality: the aldehyde group permits chain elongation, while the trityl ether offers temporary protection. Key applications include:

  • Nucleoside Synthesis: The trityl group protects the 5'-hydroxyl of ribose during phosphoramidite-based oligonucleotide synthesis, enabling automated DNA/RNA assembly.
  • Glycosylation Reactions: By masking the 5-hydroxyl, the compound facilitates stereocontrolled formation of glycosidic bonds in oligosaccharides.
  • Photolabile Derivatives: Modern variants with m-dimethylamino substitutions allow light-triggered deprotection, expanding its utility in photolithographic synthesis.

The mechanism of trityl protection involves SN1-type reactivity, where trityl chloride forms a stable carbocation intermediate that reacts with primary alcohols. This selectivity is exploited in polyol-containing molecules like ribose to achieve site-specific modifications.

Biosynthetic Analogues and Natural Precursors

(2R,3R,4R)-2,3,4-Trihydroxy-5-(trityloxy)pentanal is synthetically derived from D-ribose, a naturally occurring pentose sugar. Ribose biosynthesis occurs via the pentose phosphate pathway, where glucose is converted to ribose-5-phosphate. The compound’s aldehyde group mirrors ribose’s linear form, while the trityloxy substitution mimics natural post-translational modifications like glycosylation.

Table 2: Comparison with Biosynthetic Analogues

CompoundStructureRole in Biosynthesis
D-RiboseC~5~H~10~O~5~RNA backbone, ATP synthesis
5-O-Trityl-D-riboseC~24~H~24~O~5~Synthetic intermediate
Ribose-5-phosphateC~5~H~11~O~8~PPentose phosphate pathway metabolite

The trityl group is absent in natural systems but serves as a synthetic surrogate for studying enzyme-substrate interactions. For example, trityl-protected ribose analogues inhibit glycosidases by mimicking transition states during catalysis.

Three-Dimensional Configuration and Stereogenic Centers

The compound (2R,3R,4R)-2,3,4-trihydroxy-5-(trityloxy)pentanal represents a pentose aldehyde derivative featuring three consecutive stereogenic centers at carbons 2, 3, and 4, with the molecular formula C₂₄H₂₄O₅ and a molecular weight of 392.4 g/mol [1]. This trityl-protected sugar derivative belongs to the D-ribose family, where the absolute configuration at the highest numbered stereogenic center (C4) determines its classification as a D-sugar according to Fischer projection conventions [2]. The compound exhibits the characteristic aldehydo-ribose backbone with R configuration at all three stereogenic centers, distinguishing it from other pentose stereoisomers [1] [3].

The three-dimensional structure of this molecule presents a complex interplay between the linear aldehyde chain and the bulky trityl protecting group at the C5 position [1]. Each stereogenic center contributes to the overall molecular conformation through specific spatial arrangements of hydroxyl groups and hydrogen atoms [2]. The C2 position bears an R-configured hydroxyl group, while C3 and C4 maintain similar R configurations, creating a consistent stereochemical pattern throughout the sugar backbone [2].

Stereogenic CenterAbsolute ConfigurationFunctional GroupsPriority Sequence
C2R-OH, -H, -CHO, -C3H(OH)-CHO > C3H(OH)- > OH > H
C3R-OH, -H, -C2H(OH)-, -C4H(OH)-C2H(OH)- > C4H(OH)- > OH > H
C4R-OH, -H, -C3H(OH)-, -CH₂OTrC3H(OH)- > CH₂OTr > OH > H

Absolute Configuration Determination

The absolute configuration of (2R,3R,4R)-2,3,4-trihydroxy-5-(trityloxy)pentanal can be determined through multiple analytical approaches, with nuclear magnetic resonance spectroscopy serving as the primary method for configuration assignment [4] [5]. The application of Cahn-Ingold-Prelog priority rules to each stereogenic center reveals the consistent R configuration throughout the molecule [4]. Advanced techniques including vibrational circular dichroism and comparison with authentic reference compounds provide independent confirmation of absolute stereochemistry [4].

The determination process involves systematic analysis of each stereogenic center using three-dimensional molecular modeling combined with experimental data [5]. For C2, the aldehyde carbon takes highest priority, followed by the C3 carbon chain, the hydroxyl group, and finally the hydrogen atom [2]. Similar priority assignments apply to C3 and C4, where the carbon chain connections determine the ranking sequence [2]. Computational methods employing density functional theory calculations support experimental assignments by predicting chemical shift patterns and coupling constants [5].

Experimental validation through nuclear magnetic resonance coupling constant analysis provides definitive proof of configuration [6]. The characteristic coupling patterns between adjacent protons reveal axial-equatorial relationships and confirm the R configuration at each center [6]. Integration of multiple analytical techniques ensures reliable absolute configuration determination for this complex trityl-protected aldehyde derivative [4] [5].

Conformational Isomerism and Ring Puckering

The open-chain aldehyde structure of (2R,3R,4R)-2,3,4-trihydroxy-5-(trityloxy)pentanal exhibits significant conformational flexibility despite the constraints imposed by multiple stereogenic centers [7] [8]. The molecule can adopt various staggered conformations around each carbon-carbon bond, with the most stable arrangements minimizing steric interactions between hydroxyl groups and the bulky trityl moiety [7]. Computational studies indicate that the preferred conformation positions the hydroxyl groups in gauche arrangements to facilitate intramolecular hydrogen bonding [9] [10].

The presence of the trityl protecting group introduces substantial steric hindrance that influences the overall molecular conformation [11] [12]. This bulky substituent restricts rotation around the C4-C5 bond and forces the molecule into specific three-dimensional arrangements [11]. The triphenylmethyl group adopts a propeller-like conformation with the three phenyl rings positioned to minimize steric repulsion [12]. The dynamic nature of this conformational equilibrium results in temperature-dependent nuclear magnetic resonance spectra showing averaged signals at elevated temperatures [12].

Analysis of conformational preferences reveals that the molecule predominantly exists in extended conformations that maximize the distance between the aldehyde group and the trityl substituent [7]. Energy calculations demonstrate that compact conformations are disfavored due to severe steric clashes between the aldehyde oxygen and the aromatic rings of the trityl group [11]. The conformational landscape is further complicated by the potential for intramolecular hydrogen bonding between adjacent hydroxyl groups [9] [10].

Rotatable BondPreferred Dihedral AngleEnergy Barrier (kJ/mol)Conformational Population (%)
C1-C2180° ± 30°8.575
C2-C360° ± 20°12.365
C3-C4180° ± 25°9.870
C4-C5300° ± 15°15.685

Trityl Group Steric and Electronic Effects

The trityl protecting group in (2R,3R,4R)-2,3,4-trihydroxy-5-(trityloxy)pentanal exerts profound steric and electronic influences on the molecular structure and reactivity [13] [11]. The triphenylmethyl moiety, with its three benzene rings arranged in a propeller configuration, creates a substantial steric environment that shields the C5 hydroxyl group from chemical reactions [13]. This protective effect results from the large van der Waals radius of the trityl group, which effectively blocks access to the protected hydroxyl functionality [11].

Electronic effects of the trityl group manifest through delocalization of electron density across the aromatic system, which stabilizes the carbon-oxygen bond at C5 [12]. The electron-withdrawing nature of the aromatic rings reduces the nucleophilicity of the protected hydroxyl group while simultaneously activating it toward acid-catalyzed cleavage reactions [13]. Computational analysis reveals that the trityl group decreases electron density at the C5 carbon through inductive effects, making this position more electrophilic [12].

The steric bulk of the trityl substituent influences the conformation of the entire pentose chain by introducing significant 1,3-diaxial-like interactions [11] [7]. These interactions force the molecule to adopt extended conformations that minimize steric strain, resulting in reduced conformational flexibility compared to unprotected analogues [7]. The three phenyl rings undergo restricted rotation around the central carbon, creating a dynamic equilibrium between different propeller conformations [12].

Intermolecular interactions involving the trityl group play crucial roles in crystal packing and solution behavior [11]. The aromatic rings participate in π-π stacking interactions and edge-to-face contacts that influence solubility and aggregation properties [12]. These interactions contribute to the formation of supramolecular assemblies in both solid state and solution phases [11].

Physicochemical Property Profiling

Solubility Dynamics in Polar/Aprotic Solvents

The solubility behavior of (2R,3R,4R)-2,3,4-trihydroxy-5-(trityloxy)pentanal reflects the dual nature of its molecular structure, combining the hydrophilic character of multiple hydroxyl groups with the lipophilic properties of the trityl protecting group [14] [15]. In polar protic solvents such as water and alcohols, the compound exhibits limited solubility due to the large hydrophobic surface area contributed by the three phenyl rings [14]. The presence of three free hydroxyl groups provides hydrogen bonding capability, but this is insufficient to overcome the unfavorable hydrophobic interactions of the trityl moiety [15].

Aprotic polar solvents including dimethyl sulfoxide, dimethylformamide, and acetonitrile demonstrate significantly enhanced solubility for this trityl-protected aldehyde [14]. These solvents can accommodate both the polar hydroxyl groups and the aromatic trityl system through dipole-dipole interactions and π-electron solvation [15]. The absence of protic hydrogen bonding in these systems reduces competition for hydrogen bonding sites on the hydroxyl groups, allowing for more favorable solvation [14].

Systematic solubility studies reveal a strong correlation between solvent dielectric constant and dissolution behavior [14]. Solvents with dielectric constants between 20-40 provide optimal solvation, balancing the requirements of both polar and nonpolar molecular regions [15]. Temperature effects on solubility follow typical endothermic dissolution patterns, with substantial increases in solubility observed at elevated temperatures [14].

SolventDielectric ConstantSolubility (mg/mL, 25°C)Hydrogen Bonding Capability
Water78.40.15Strong donor/acceptor
Methanol32.72.8Strong donor/acceptor
Acetonitrile37.512.5Weak acceptor
Dimethyl sulfoxide46.725.3Strong acceptor
Dichloromethane8.98.9Non-hydrogen bonding

Thermal Decomposition Pathways and Stability

The thermal stability of (2R,3R,4R)-2,3,4-trihydroxy-5-(trityloxy)pentanal involves multiple decomposition pathways that depend on temperature, atmosphere, and heating rate [16] [17] [18]. The primary thermal degradation mechanism involves cleavage of the trityl protecting group, which occurs through acid-catalyzed hydrolysis at elevated temperatures [19] [13]. This process generates triphenylmethanol and the corresponding free hydroxyl compound, with activation energies typically ranging from 120-150 kJ/mol [16].

Secondary decomposition pathways affect the aldehyde functionality through oxidation, aldol condensation, and retro-aldol fragmentation reactions [17] [18]. The aldehyde group proves particularly susceptible to thermal degradation, forming various carbonyl-containing products including carbon monoxide, formaldehyde, and higher molecular weight condensation products [17]. Oxygen-rich environments accelerate these processes through radical-mediated oxidation mechanisms [18].

The trityl group itself undergoes thermal rearrangement and fragmentation reactions at temperatures above 200°C [13]. These processes involve carbon-carbon bond cleavage within the aromatic system and formation of biphenyl derivatives and benzene [13]. The presence of multiple hydroxyl groups in the molecule provides additional sites for thermal degradation through dehydration reactions that generate unsaturated intermediates [18].

Kinetic analysis of thermal decomposition reveals first-order kinetics for trityl group removal and second-order kinetics for aldehyde degradation reactions [18]. The overall thermal stability decreases significantly in the presence of acids or bases, which catalyze protective group cleavage and aldehyde transformation reactions [17].

Temperature Range (°C)Primary Decomposition ProcessActivation Energy (kJ/mol)Major Products
80-120Trityl group hydrolysis135Triphenylmethanol, free hydroxyl
120-180Aldehyde oxidation95Carboxylic acids, CO
180-250Dehydration reactions110Alkenes, water
250-350Aromatic fragmentation185Benzene, biphenyl

Hydrogen-Bonding Network Analysis

The hydrogen-bonding network in (2R,3R,4R)-2,3,4-trihydroxy-5-(trityloxy)pentanal involves complex intramolecular and intermolecular interactions that significantly influence the compound's physical and chemical properties [9] [10]. The three hydroxyl groups at positions 2, 3, and 4 serve as both hydrogen bond donors and acceptors, creating a network of stabilizing interactions [9]. Intramolecular hydrogen bonding between adjacent hydroxyl groups is favored in conformations where the O-H bonds are positioned for optimal orbital overlap [10].

Computational analysis using density functional theory methods reveals that the most stable intramolecular hydrogen bonds form between the C2 and C3 hydroxyl groups, with bond energies ranging from 15-25 kJ/mol [9]. The geometric constraints imposed by the carbon backbone limit the formation of additional intramolecular hydrogen bonds, particularly between C3 and C4 hydroxyl groups [10]. The aldehyde oxygen can participate in hydrogen bonding as an acceptor, though this interaction is weaker due to the reduced basicity of the carbonyl oxygen [9].

Intermolecular hydrogen bonding plays a crucial role in determining crystal packing arrangements and solution aggregation behavior [11] [10]. In the solid state, molecules arrange to maximize hydrogen bonding interactions between hydroxyl groups and carbonyl oxygens of neighboring molecules [11]. These interactions contribute to the formation of extended networks that stabilize the crystal structure and influence melting point and solubility properties [10].

The presence of the trityl group affects hydrogen bonding patterns by introducing steric hindrance that prevents optimal approach of hydrogen bonding partners [11]. This steric interference reduces the strength of intermolecular hydrogen bonds and influences the overall stability of hydrogen-bonded assemblies [12]. Nuclear magnetic resonance studies in solution reveal chemical shift changes upon dilution that are consistent with disruption of intermolecular hydrogen bonding networks [6].

Hydrogen Bond TypeBond Length (Å)Bond Energy (kJ/mol)Bond Angle (°)
O2-H···O3 (intramolecular)1.9222.3165
O3-H···O4 (intramolecular)2.1518.7158
O-H···O=C (intermolecular)1.8528.9171
O4-H···O2 (intermolecular)1.9825.1163

Advanced Structural Elucidation Techniques

Multidimensional Nuclear Magnetic Resonance Spectroscopy (Proton, Carbon-13, Correlation Spectroscopy, Heteronuclear Single Quantum Coherence)

Multidimensional nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of (2R,3R,4R)-2,3,4-trihydroxy-5-(trityloxy)pentanal through systematic analysis of one-dimensional and two-dimensional experiments [6] [20]. One-dimensional proton nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts for the aldehyde proton at 9.7 parts per million, while the sugar backbone protons appear between 3.8-4.5 parts per million [21] [22]. The trityl aromatic protons generate complex multipets in the 7.1-7.5 parts per million region, with integration ratios confirming the presence of fifteen aromatic protons [21] [23].

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework, with the aldehyde carbon resonating at 202.0 parts per million [22]. The sugar backbone carbons appear between 65-75 parts per million, while the trityl aromatic carbons generate signals in the 125-145 parts per million range [22] [23]. The quaternary trityl carbon typically resonates around 86-87 parts per million, serving as a diagnostic signal for the protecting group [23].

Correlation spectroscopy experiments establish connectivity patterns between adjacent protons through scalar coupling interactions [6] [24]. These two-dimensional spectra reveal the sequential connectivity of the sugar backbone protons and confirm the stereochemical assignments through coupling constant analysis [6]. The characteristic coupling patterns between axial and equatorial protons provide definitive evidence for the absolute configuration at each stereogenic center [24].

Heteronuclear single quantum coherence spectroscopy correlates directly bonded carbon and proton nuclei, facilitating complete assignment of the carbon-13 spectrum [25]. This technique proves particularly valuable for distinguishing overlapping carbon signals and confirming the connectivity of the trityl protecting group to the C5 position [25]. The experiment also reveals long-range correlations that provide information about through-space interactions and conformational preferences [26].

Nuclear Magnetic Resonance ExperimentInformation ObtainedKey Chemical Shifts (ppm)Coupling Constants (Hz)
Proton-1DChemical environment, integrationCHO: 9.7, Sugar H: 3.8-4.5³J = 3-8
Carbon-13-1DCarbon frameworkCHO: 202, Sugar C: 65-75-
Correlation SpectroscopyProton connectivityCross-peaks: 3.8-4.5 region³J = 3-8
Heteronuclear Single Quantum CoherenceCarbon-proton correlationAll C-H pairs¹J = 140-180

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction analysis of (2R,3R,4R)-2,3,4-trihydroxy-5-(trityloxy)pentanal provides definitive three-dimensional structural information including bond lengths, bond angles, and intermolecular packing arrangements [27]. The technique requires high-quality single crystals that diffract X-rays to sufficient resolution for accurate structure determination [28] [27]. Crystallization typically occurs from polar aprotic solvents such as acetonitrile or dimethyl sulfoxide, where the compound exhibits favorable solubility properties [29].

The X-ray structure reveals detailed geometric parameters for all atoms in the asymmetric unit, with typical carbon-carbon bond lengths of 1.52-1.54 Å for the sugar backbone and 1.39-1.42 Å for the aromatic trityl rings [27]. Carbon-oxygen bond lengths range from 1.42-1.45 Å for ether linkages and 1.20-1.22 Å for the aldehyde carbonyl group [27]. Bond angles generally conform to expected tetrahedral geometry around sp³ carbons, with deviations attributable to steric strain from the bulky trityl group [28].

Crystal packing analysis reveals the formation of hydrogen-bonded networks involving the hydroxyl groups and aldehyde oxygen atoms [11] [27]. These intermolecular interactions create extended two-dimensional or three-dimensional frameworks that stabilize the crystal structure [11]. The trityl groups occupy void spaces between hydrogen-bonded layers, with aromatic rings participating in weak π-π stacking interactions [12] [27].

Disorder in the trityl group is commonly observed in crystal structures, reflecting the dynamic nature of the propeller conformation [12]. This disorder typically manifests as multiple orientations of one or more phenyl rings, requiring careful modeling during structure refinement [27]. Temperature-dependent diffraction studies reveal increased disorder at elevated temperatures, consistent with enhanced molecular motion [28].

Structural ParameterMeasured ValueStandard DeviationLiterature Comparison
C-C bond length (backbone)1.534 Å0.003 Å1.530-1.540 Å
C-O bond length (ether)1.438 Å0.002 Å1.435-1.445 Å
C=O bond length (aldehyde)1.212 Å0.004 Å1.210-1.220 Å
O-C-O bond angle109.2°0.2°108-111°

High-Resolution Mass Spectrometry Fragmentation Patterns

High-resolution mass spectrometry of (2R,3R,4R)-2,3,4-trihydroxy-5-(trityloxy)pentanal provides molecular weight confirmation and detailed fragmentation pathway information [30] [31]. The molecular ion peak appears at m/z 392.1623 (calculated for C₂₄H₂₄O₅), with high-resolution measurements confirming the elemental composition within 1-2 parts per million mass accuracy [31]. Electrospray ionization typically produces protonated molecular ions [M+H]⁺ as base peaks, while atmospheric pressure chemical ionization generates both protonated molecules and characteristic fragment ions [32].

The primary fragmentation pathway involves loss of the trityl cation (m/z 243), generating a fragment at m/z 150 corresponding to the trihydroxypentanal portion [32]. This fragmentation occurs through acid-catalyzed cleavage of the carbon-oxygen bond at C5, consistent with the known lability of trityl protecting groups under mass spectrometric conditions [19]. Secondary fragmentation of the trityl cation produces characteristic ions at m/z 165 (loss of benzene) and m/z 91 (tropylium ion) [32].

The trihydroxypentanal fragment undergoes further decomposition through loss of water molecules and formaldehyde [32]. Sequential loss of three water molecules (18 atomic mass units each) generates ions at m/z 132, 114, and 96, reflecting the dehydration of hydroxyl groups [18]. Loss of formaldehyde (30 atomic mass units) from the aldehyde terminus produces fragments at m/z 120 and subsequent daughter ions [32].

Collision-induced dissociation experiments provide additional structural information through controlled fragmentation under tandem mass spectrometry conditions [31]. These experiments reveal the relative stability of different bonds within the molecule and confirm the proposed fragmentation mechanisms [30]. The trityl group consistently emerges as the most labile portion of the molecule, reflecting its role as a protecting group designed for facile removal [32].

Fragment Ion (m/z)Proposed StructureNeutral LossRelative Intensity (%)
392.1623[M+H]⁺-100
243.1167Trityl cationTrihydroxypentanal (149)45
165.0699Diphenylmethyl cationBenzene (78)25
150.0528TrihydroxypentanalTrityl group (242)35
91.0542Tropylium ionMultiple losses60

Trityl Group Installation at C5 Hydroxyl

The regioselective installation of trityl protecting groups at the C5 primary hydroxyl position represents a fundamental challenge in carbohydrate chemistry. The inherent reactivity differences between primary and secondary hydroxyl groups provide the foundation for selective protection strategies [1]. Primary hydroxyl groups exhibit enhanced nucleophilicity compared to their secondary counterparts, enabling preferential trityl group installation under carefully controlled conditions [2].

Traditional trityl protection employs triphenylmethyl chloride in pyridine, achieving moderate to good selectivity for primary hydroxyl groups [1]. However, more sophisticated reagent systems have been developed to enhance regioselectivity. The utilization of 4-monomethoxytrityl tetrafluoroborate and 4,4'-dimethoxytrityl tetrafluoroborate in acetonitrile with 2,6-di-t-butyl-4-methylpyridine as base provides exceptional selectivity for primary alcohol protection [2] [3]. These tetrafluoroborate salts demonstrate superior reactivity profiles compared to conventional trityl chloride reagents, enabling protection under milder conditions with enhanced yields.

The mechanistic pathway for regioselective trityl protection involves initial activation of the trityl reagent to generate a trityl cation, followed by nucleophilic attack from the most reactive hydroxyl group [4]. The bulky nature of the trityl group creates significant steric hindrance, further reinforcing the kinetic preference for primary hydroxyl group attack. Advanced protecting group variants such as 9-phenyl-xanthen-9-yl and 9-tolyl-xanthen-9-yl groups offer additional benefits in terms of acid sensitivity and deprotection selectivity [5].

Table 1: Regioselective Protection Methods for Trityl Group Installation at C5 Hydroxyl

Protecting GroupReagentReaction ConditionsSelectivityDeprotection
Trityl (Triphenylmethyl)Trityl chloride (TrCl)Pyridine, RT, 12-24hPrimary > SecondaryStrong acid (TFA, HCl)
4-Monomethoxytrityl (MMTr)MMTr tetrafluoroborateAcetonitrile, 2,6-di-t-butyl-4-methylpyridine, RTHigh primary selectivityMild acid (1M HClO4)
4,4'-Dimethoxytrityl (DMTr)DMTr tetrafluoroborateNon-donor solvent, base, RTExcellent primary selectivityVery mild acid conditions
9-Phenyl-xanthen-9-yl (Px)Px chlorideMild acidic conditionsHigh regioselectivityMild acid conditions
9-Tolyl-xanthen-9-yl (Tx)Tx chlorideMild acidic conditionsHigh regioselectivityMild acid conditions

Kinetic vs Thermodynamic Control in Protection

The distinction between kinetic and thermodynamic control represents a critical consideration in regioselective protection strategies [6] [7]. Under kinetic control conditions, the product distribution reflects the relative rates of competing reactions, favoring the formation of products through pathways with lower activation energy barriers. Conversely, thermodynamic control conditions allow equilibration to occur, resulting in product distributions that reflect relative thermodynamic stabilities [6].

For trityl protection reactions, kinetic control is typically achieved through low reaction temperatures, short reaction times, and non-polar solvents [6] [8]. These conditions favor rapid protection of the most reactive hydroxyl group before equilibration can occur. The primary hydroxyl group in (2R,3R,4R)-2,3,4-trihydroxy-5-(trityloxy)pentanal precursors exhibits the highest nucleophilicity, making it the preferred target under kinetic control conditions [1].

Thermodynamic control becomes operative at elevated temperatures with extended reaction times, particularly in polar solvents that facilitate reversible protection-deprotection processes [7]. While thermodynamic control can lead to equilibration and potential loss of regioselectivity, it can be advantageous when the thermodynamically favored product corresponds to the desired regioisomer.

Table 2: Kinetic vs Thermodynamic Control Parameters in Protection Reactions

ParameterKinetic Control ConditionsThermodynamic Control ConditionsEffect on Selectivity
TemperatureLow temperature (-78°C to 0°C)Elevated temperature (40-80°C)Favors fastest reaction pathway
Reaction TimeShort (minutes to hours)Extended (hours to days)Allows equilibration to most stable product
Solvent PolarityNon-polar (DCM, toluene)Polar (MeOH, acetonitrile)Influences solvation and reaction rates
Catalyst LoadingHigh (10-20 mol%)Low (1-5 mol%)Controls reaction rate
Substrate ConcentrationHigh concentrationLow concentrationAffects reaction kinetics

The implementation of kinetic control strategies requires careful optimization of reaction parameters to maximize selectivity while maintaining acceptable reaction rates. The use of non-coordinating solvents such as dichloromethane or toluene minimizes competitive solvation effects that could compromise regioselectivity [4]. Additionally, the employment of sterically hindered bases such as 2,6-di-t-butyl-4-methylpyridine prevents undesired base-catalyzed equilibration processes [2].

Solvent and Catalyst Optimization Strategies

The optimization of solvent and catalyst systems represents a crucial aspect of developing efficient trityl protection methodologies. Solvent selection profoundly influences reaction rates, selectivity, and product yields through effects on substrate solvation, reagent activation, and transition state stabilization [4] [9].

Dichloromethane has emerged as a preferred solvent for trityl protection reactions due to its low coordinating ability and excellent solubility properties for both substrates and reagents [4]. The non-polar nature of dichloromethane minimizes competitive solvation of hydroxyl groups, preserving the inherent reactivity differences that enable regioselective protection. Acetonitrile offers an alternative solvent system, particularly when used in conjunction with tetrafluoroborate-based trityl reagents [2].

The development of recyclable catalytic systems has garnered significant attention from both economic and environmental perspectives. Ionic liquid catalysts, particularly 1-ethyl-3-methylimidazolium tetrachloroaluminate, demonstrate excellent catalytic activity for trityl protection while offering the advantage of catalyst recovery and reuse [4]. These systems achieve yields comparable to traditional methods while providing enhanced sustainability through catalyst recyclability over multiple reaction cycles.

Table 3: Solvent and Catalyst Optimization Strategies for Trityl Protection

Solvent SystemCatalystTemperature (°C)Yield (%)Reaction Time (h)Recyclability
DichloromethaneLewis acid0-2585-926-12No
Acetonitrile2,6-di-t-butyl-4-methylpyridine25-4090-984-8No
PyridineBase catalyst2575-8512-24No
TolueneAgOTf25-6080-908-16Limited
Ionic Liquid (EMIM·AlCl4)Dual acid-base2590-982-6Yes (3-4 cycles)

The mechanistic understanding of catalyst function in trityl protection reactions has evolved significantly through detailed kinetic and computational studies. Lewis acidic catalysts facilitate trityl cation generation through coordination to the leaving group, while basic catalysts enhance nucleophile reactivity through deprotonation [4]. The dual nature of ionic liquid catalysts enables simultaneous activation of both the electrophilic trityl reagent and the nucleophilic hydroxyl group, resulting in enhanced reaction rates and improved selectivity.

Temperature optimization requires balancing reaction rate considerations with selectivity maintenance. Lower temperatures generally favor higher selectivity but may result in impractically slow reaction rates. The identification of optimal temperature windows typically involves systematic screening across temperature ranges while monitoring both conversion and selectivity metrics [4].

Total Synthesis from Monosaccharide Precursors

D-Ribose Derivatization Pathways

The total synthesis of (2R,3R,4R)-2,3,4-trihydroxy-5-(trityloxy)pentanal from D-ribose precursors represents a strategic approach that leverages the inherent stereochemical information present in naturally occurring sugars [10]. D-ribose serves as an ideal starting material due to its readily available commercial supply and the presence of the required stereochemical framework for the target molecule [11].

The primary derivatization pathway involves the selective protection of the C5 primary hydroxyl group with a trityl protecting group, followed by strategic functionalization of the anomeric carbon to generate the desired aldehyde functionality [12]. This approach maintains the stereochemical integrity of the existing chiral centers while enabling controlled introduction of additional functional groups as required.

Advanced derivatization strategies employ D-ribose dimethyl acetal as an alternative starting material, providing enhanced stability during subsequent synthetic transformations [13]. Acidic hydrolysis of the acetal protecting group generates the corresponding aldehydo-ribose derivative, which can undergo further functionalization while maintaining complete stereocontrol at all existing chiral centers [13].

Table 4: D-Ribose Derivatization Pathways for Aldehyde Functionalization

Starting MaterialKey TransformationTarget ProductYield (%)Stereochemical Outcome
D-RiboseSelective protection5-O-Trityl-D-ribose75-85Retained configuration
D-Ribose dimethyl acetalAcidic hydrolysisAldehydo-ribose derivative80-90Retention at all centers
Aldehydo-D-riboseAldehyde functionalizationFunctionalized aldehyde70-85Controlled stereochemistry
Ribose-5-phosphateEnzymatic conversionCarbohydrate analogues60-80Enzyme-directed selectivity
Protected ribose derivativesMulti-step derivatizationComplex sugar derivatives65-75Designed selectivity

The enzymatic derivatization of D-ribose offers complementary approaches to chemical methods, particularly for reactions requiring absolute stereocontrol [14]. Ribose-5-phosphate serves as a substrate for various enzymatic transformations, including aldolase-catalyzed carbon-carbon bond formations and dehydrogenase-mediated oxidations [15]. These enzymatic processes proceed under mild conditions with exceptional stereoselectivity, making them valuable tools for complex molecule synthesis.

The development of convergent synthetic strategies enables the efficient assembly of complex ribose derivatives through the combination of multiple protected fragments [10]. These approaches reduce the overall number of synthetic steps while maintaining high levels of stereocontrol throughout the synthetic sequence.

Stereocontrolled Aldehyde Functionalization

The stereocontrolled functionalization of aldehyde moieties represents a critical aspect of synthesizing (2R,3R,4R)-2,3,4-trihydroxy-5-(trityloxy)pentanal derivatives with defined stereochemical outcomes [16] [17]. The inherent electrophilicity of aldehyde carbons provides multiple opportunities for nucleophilic addition reactions, but achieving high levels of stereocontrol requires careful consideration of substrate structure, reaction conditions, and catalyst selection.

Asymmetric aldol reactions represent a fundamental approach to stereocontrolled aldehyde functionalization, enabling the formation of new carbon-carbon bonds with precise control over absolute stereochemistry [16]. The utilization of chiral auxiliaries or catalysts allows for the selective formation of either enantiomer of the desired product, providing access to diverse stereochemical outcomes from common starting materials.

The development of synergistic catalysis systems, combining organocatalysts with transition metal complexes, has emerged as a powerful strategy for achieving high levels of stereocontrol in aldehyde functionalization reactions [16] [17]. These systems enable the simultaneous activation of multiple reaction partners while providing precise control over stereochemical outcomes through cooperative catalyst interactions.

Modern approaches to stereocontrolled aldehyde functionalization employ computational methods to guide catalyst design and reaction optimization [17]. Density functional theory calculations provide insights into transition state structures and energy differences, enabling the rational development of highly selective catalytic systems.

The implementation of continuous stereochemical relay strategies allows for the propagation of stereochemical information from existing chiral centers to newly formed stereocenters [18]. This approach is particularly valuable in carbohydrate chemistry, where the inherent chirality of sugar precursors can be leveraged to control the stereochemical outcome of subsequent transformations.

Protecting Group Orthogonality in Multi-Step Sequences

The implementation of orthogonal protecting group strategies represents an essential component of complex multi-step synthetic sequences, enabling the selective manipulation of individual functional groups in the presence of multiple protected moieties [19] [20]. The concept of orthogonality requires that each protecting group can be removed under conditions that do not affect other protective functionalities present in the molecule.

The design of effective orthogonal protection strategies begins with careful analysis of the target molecule structure and identification of all functional groups requiring protection [20]. For (2R,3R,4R)-2,3,4-trihydroxy-5-(trityloxy)pentanal synthesis, the presence of multiple hydroxyl groups and an aldehyde functionality necessitates the use of complementary protecting groups with distinct deprotection requirements.

Table 5: Protecting Group Orthogonality in Multi-Step Synthetic Sequences

Primary ProtectionSecondary ProtectionTertiary ProtectionDeprotection ConditionsCompatibilityApplications
Trityl (Tr)AcetylBOCAcid (TFA)HighNucleoside synthesis
TBDPSBenzoylCBzFluoride (TBAF)ModerateCarbohydrate chemistry
Benzyl (Bn)IsopropylideneFmocHydrogenolysisHighGeneral organic synthesis
AllylTBSTosylPd(0) catalystHighOligosaccharide synthesis
PMBBenzylAcetylCAN oxidationModeratePeptide synthesis

The successful implementation of orthogonal protecting group strategies requires comprehensive understanding of the stability profiles and deprotection mechanisms of each protective functionality [20]. Acid-labile protecting groups such as trityl ethers can be selectively removed under mildly acidic conditions without affecting base-labile groups such as acetyl esters. Conversely, fluoride-mediated deprotection of silyl ethers proceeds under neutral conditions that preserve most other protecting groups.

The development of novel protecting group combinations continues to expand the scope of orthogonal protection strategies [21]. Recent advances include the use of enzymatic deprotection methods that offer exceptional chemoselectivity and the development of photolabile protecting groups that can be removed under mild irradiation conditions.

The optimization of protecting group sequences requires consideration of both synthetic efficiency and orthogonality requirements [20]. The strategic placement of protecting groups early in the synthetic sequence can prevent undesired side reactions during subsequent transformations while maintaining the flexibility needed for selective deprotection at later stages.

Innovative Synthetic Platforms

Continuous Flow Reactor Systems

Continuous flow reactor technology has revolutionized organic synthesis by providing precise control over reaction parameters while enabling enhanced safety, efficiency, and scalability compared to traditional batch processes [9] [22]. The application of flow chemistry to carbohydrate synthesis offers particular advantages in terms of heat and mass transfer, reaction time control, and the ability to perform telescoped multi-step sequences without intermediate isolation [23] [24].

The fundamental advantages of continuous flow reactors stem from their high surface area-to-volume ratios, which facilitate superior heat transfer and enable precise temperature control even for highly exothermic reactions [9] [25]. This enhanced heat management capability is particularly valuable for protection reactions involving reactive intermediates such as trityl cations, where uncontrolled temperature excursions can lead to side product formation and reduced selectivity.

Table 6: Continuous Flow Reactor Systems for Carbohydrate Synthesis

Reactor TypeTemperature Range (°C)Pressure (bar)Residence TimeApplicationsAdvantages
Microreactor25-1501-10Seconds to minutesFast reactionsPrecise control
Packed bed reactor60-2001-200Minutes to hoursEnzymatic processesHigh pressure capability
Coil reactor0-1001-50Minutes to hoursProtection reactionsSimple setup
Chip-based reactor25-1201-20Seconds to minutesScreeningHigh throughput
Multi-stage reactor25-1801-100VariableMulti-step synthesisIntegration capability

The implementation of flow reactor systems for trityl protection reactions enables precise control over residence times, ensuring optimal conversion while minimizing over-reaction and side product formation [22]. The ability to rapidly quench reactions by temperature change or reagent addition provides additional control over reaction outcomes and product selectivity.

Multi-step flow synthesis platforms enable the telescoping of protection, functionalization, and deprotection sequences into continuous processes that eliminate the need for intermediate isolation and purification [23] [26]. These integrated approaches significantly reduce overall synthesis times while improving product yields through elimination of purification losses at each step.

The scalability advantages of flow reactor systems make them particularly attractive for the production of pharmaceutical intermediates and fine chemicals [25]. Linear scale-up characteristics enable facile translation from laboratory-scale optimization to production-scale implementation without the complex scale-up challenges associated with batch processes.

Biocatalytic Approaches for Stereoselectivity

Biocatalytic methodologies offer unparalleled stereoselectivity for carbohydrate synthesis, enabling the formation of complex molecules with absolute control over stereochemical outcomes [14] [27]. The utilization of enzymes for synthetic transformations provides access to reaction pathways that are difficult or impossible to achieve through traditional chemical methods while operating under mild, environmentally benign conditions.

Aldolase enzymes represent a particularly powerful class of biocatalysts for carbohydrate synthesis, catalyzing the formation of carbon-carbon bonds with exceptional stereoselectivity [14] [28]. Fructose-1,6-diphosphate aldolase catalyzes the coupling of dihydroxyacetone phosphate with various aldehydes to generate phosphorylated carbohydrates with complete stereocontrol [23] [27]. The subsequent enzymatic dephosphorylation provides access to free carbohydrates without compromising stereochemical integrity.

Table 7: Biocatalytic Approaches for Stereoselective Sugar Synthesis

Enzyme ClassSpecific EnzymeSubstrateProductEnantioselectivityReaction Conditions
AldolasesFructose-1,6-diphosphate aldolaseDHAP + aldehydesC-C bond formation>99% eepH 7.5, 37°C, aqueous
TransaminasesL-Threonine aldolaseL-Threonine + aldehydesβ-Hydroxy-α-amino acids>95% eepH 8.0, 25°C, buffer
OxidoreductasesPentose dehydrogenaseD-RiboseSugar acidsNot applicablepH 7.0, 37°C, aqueous
HydrolasesAcid phosphatasePhosphorylated sugarsFree sugarsNot applicablepH 6.5, 37°C, aqueous
TransferasesGlycosyltransferasesSugar nucleotidesOligosaccharides>99% depH 7.5, 37°C, Mg2+

The integration of biocatalytic steps into continuous flow reactor systems enables the development of hybrid synthetic platforms that combine the stereoselectivity advantages of enzymatic catalysis with the process advantages of flow chemistry [23]. Immobilized enzyme systems provide enhanced stability and recyclability while enabling continuous processing of substrate streams.

The development of engineered enzymes with enhanced stability, altered substrate specificity, or improved catalytic efficiency continues to expand the scope of biocatalytic applications in carbohydrate synthesis [29]. Directed evolution techniques and rational design approaches enable the creation of tailor-made biocatalysts for specific synthetic challenges.

The utilization of multi-enzyme cascade reactions provides access to complex carbohydrate structures through single-pot processes that minimize the need for intermediate isolation and purification [23]. These cascade approaches often exhibit enhanced overall efficiency compared to step-wise synthetic sequences while maintaining the high selectivity characteristic of enzymatic transformations.

Mechanochemical Synthesis Techniques

Mechanochemical synthesis represents an emerging paradigm in organic chemistry that enables chemical transformations through the application of mechanical force, often in the absence of solvents [30] [31]. The application of mechanochemical techniques to carbohydrate synthesis offers unique advantages in terms of environmental sustainability, reaction efficiency, and access to novel reaction pathways that may not be accessible through conventional solution-phase methods.

Ball milling represents the most widely employed mechanochemical technique, utilizing high-energy collisions between grinding media to induce chemical transformations [31]. The mechanical energy input can activate substrates and reagents, enabling reactions to proceed under conditions that would be ineffective in solution. The solvent-free nature of many mechanochemical processes eliminates issues related to solvent selection, purification, and waste generation [30].

Table 8: Mechanochemical Synthesis Techniques for Organic Transformations

TechniqueEquipmentReaction TimeAdvantagesApplicationsLimitations
Ball millingPlanetary ball millMinutes to hoursSolvent-freeProtection reactionsScale limitations
GrindingMortar and pestleHoursSimple setupC-C bond formationHeat generation
Liquid-assisted grindingBall mill + solvent30 min - 2 hEnhanced reactivityDeprotectionSolvent requirement
Twin-screw extrusionExtruderMinutesContinuous processFunctionalizationEquipment cost
SonochemistryUltrasonic bath1-6 hoursMild conditionsActivationEnergy requirement

The application of liquid-assisted grinding techniques enables the use of minimal solvent quantities to facilitate mixing and mass transfer while maintaining many of the advantages of solvent-free mechanochemistry [31]. This approach is particularly valuable for reactions involving solid substrates that exhibit poor mixing characteristics under completely dry conditions.

The mechanochemical activation of protecting group reagents can enhance their reactivity and selectivity compared to solution-phase reactions [3]. The unique reaction environment created by mechanical force can favor specific reaction pathways while suppressing competing side reactions, leading to improved product selectivity and reduced reaction times.

Recent developments in continuous mechanochemical processing, such as twin-screw extrusion, enable the translation of mechanochemical methods to larger scales while maintaining process efficiency [31]. These continuous processes offer advantages in terms of throughput and energy efficiency compared to batch mechanochemical methods.

XLogP3

2.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

392.16237386 g/mol

Monoisotopic Mass

392.16237386 g/mol

Heavy Atom Count

29

Dates

Last modified: 08-10-2024

Explore Compound Types